Cesium-132
Description
Atomic and Nuclear Structure
Cesium-132 possesses a well-defined nuclear structure characterized by its position in the periodic table as element 55 with a mass number of 132. The nucleus contains 55 protons and 77 neutrons, giving it a neutron-to-proton ratio that places it in the neutron-deficient region relative to the valley of beta stability. The atomic mass of this compound has been precisely determined through various mass spectrometry measurements, with the most recent evaluations reporting a value of 131.90643426 atomic mass units. This mass value corresponds to a mass excess of -87.155926 megaelectron volts, indicating the binding energy characteristics of this particular nuclear configuration.
The nuclear structure of this compound exhibits characteristics typical of odd-odd nuclei, with the ground state possessing a nuclear spin and parity assignment of 2+ (positive parity). This spin assignment has been confirmed through multiple experimental techniques, including atomic beam measurements and optical spectroscopy methods. The nuclear configuration involves unpaired protons and neutrons that couple to produce the observed angular momentum state. Detailed nuclear spectroscopy studies have revealed an extensive level scheme for this compound, with excited states at energies of 86.2, 108.3, 136, 153, 183.6, and higher energy levels, each with their corresponding spin and parity assignments.
The binding energy per nucleon for this compound is approximately 8.406 megaelectron volts, which reflects the nuclear stability characteristics typical of nuclei in this mass region. The nuclear radius follows the empirical relationship expected for nuclei with mass number 132, and isotope shift measurements have provided information about the nuclear charge distribution and deformation parameters. These structural parameters are essential for understanding the nuclear physics properties that govern the decay behavior and electromagnetic characteristics of this isotope.
Decay Modes and Probabilities
This compound undergoes radioactive decay through two competing pathways, with distinctly different probabilities that reflect the nuclear structure and energy considerations. The predominant decay mode is electron capture combined with positron emission, accounting for 98.13 percent of all decay events. In this process, the nucleus captures an inner shell electron or emits a positron, transforming a proton into a neutron and producing xenon-132 as the daughter nucleus. The Q-value for this decay mode is 2.1263 megaelectron volts, providing the available energy for the decay process.
The secondary decay mode involves beta-minus decay, occurring in 1.87 percent of decay events and producing barium-132 as the daughter nucleus. This decay pathway has a Q-value of 1.2823 megaelectron volts and represents the transformation of a neutron into a proton within the nucleus. The branching ratio between these two decay modes reflects the competition between the available phase space and nuclear matrix elements for each process. The half-life of this compound has been precisely measured through multiple independent studies, with the currently accepted value being 6.480 days with an uncertainty of 0.006 days.
| Decay Mode | Daughter Nucleus | Probability (%) | Q-value (MeV) | Comments |
|---|---|---|---|---|
| Electron Capture/β+ | Xenon-132 | 98.13(9) | 2.1263(10) | Primary decay pathway |
| β- | Barium-132 | 1.87(9) | 1.2823(15) | Secondary decay pathway |
The decay constant for this compound is 1.2382 × 10^-6 per second, which directly relates to the observed half-life through the fundamental decay equation. Both daughter nuclei, xenon-132 and barium-132, are stable isotopes, meaning that this compound decay does not produce any long-lived radioactive daughters. This characteristic makes this compound particularly attractive for tracer applications where the radioactive signature decreases predictably with time without complications from secondary radioactive products.
Energy Spectra and Gamma Emission
The gamma ray spectrum of this compound exhibits a characteristic pattern dominated by a prominent emission at 667.718 kiloelectron volts, which occurs in 99.38 percent of decay events. This gamma ray arises from the de-excitation of the first excited state in xenon-132 following electron capture decay from this compound. The high emission probability and distinctive energy make this gamma ray particularly useful for detection and quantification purposes in both laboratory and environmental applications.
Additional gamma ray emissions occur at various energies with significantly lower intensities compared to the primary 667.7 kiloelectron volt transition. Notable secondary gamma rays include emissions at 464.466 kiloelectron volts with an intensity of 1.62 percent, 567.16 kiloelectron volts with 0.229 percent intensity, and 1031.66 kiloelectron volts with 0.132 percent intensity. These secondary emissions arise from different nuclear transitions within the level schemes of both xenon-132 and barium-132 daughter nuclei, depending on the specific decay pathway followed.
| Gamma Ray Energy (keV) | Intensity (%) | Multipolarity | Origin |
|---|---|---|---|
| 667.718 | 99.38 | - | Primary transition in Xe-132 |
| 464.466 | 1.62 | E2 | Secondary transition |
| 567.16 | 0.229 | M1+E2 | Mixed transition |
| 1031.66 | 0.132 | - | Higher energy transition |
The internal conversion coefficients have been measured for the major gamma ray transitions, providing information about the multipolarity assignments and nuclear structure details. For the 567.16 kiloelectron volt transition, the conversion coefficient values indicate a mixed magnetic dipole and electric quadrupole character with a mixing ratio of +20 percent. Angular correlation measurements have been performed to determine the precise multipolarity assignments and to extract information about the nuclear level structure and transition probabilities.
The gamma ray emission following this compound decay exhibits temporal characteristics that directly reflect the 6.48-day half-life of the parent nucleus. This relatively short half-life compared to cesium-137 makes this compound particularly suitable for studying short-term dynamics in environmental systems while still providing sufficient time for experimental measurements and sample handling procedures.
Magnetic and Quadrupole Moment Properties
The magnetic dipole moment of this compound has been precisely determined through multiple experimental techniques, yielding a value of +2.222 nuclear magnetons with an uncertainty of 0.007 nuclear magnetons. This measurement was obtained using optical level-crossing spectroscopy methods that probe the hyperfine structure of cesium atomic transitions. Additional measurements using laser spectroscopy and atomic beam techniques have confirmed this value, with slight variations in the reported uncertainties reflecting the different experimental approaches employed.
The electric quadrupole moment of this compound provides information about the nuclear charge distribution and potential deformation of the nucleus. Measurements have determined a quadrupole moment of +0.508 barns with an uncertainty of 0.007 barns, obtained through hyperfine structure spectroscopy of cesium atomic states. This positive quadrupole moment indicates a prolate deformation of the nuclear charge distribution, consistent with theoretical predictions for nuclei in this mass region with the observed proton and neutron numbers.
| Nuclear Property | Value | Uncertainty | Method | Reference |
|---|---|---|---|---|
| Magnetic Moment | +2.222 μN | ±0.007 μN | Optical Level-Crossing | |
| Quadrupole Moment | +0.508 b | ±0.007 b | Hyperfine Spectroscopy | |
| Nuclear Spin | 2+ | - | Atomic Beam |
The nuclear magnetic moment value for this compound can be compared with theoretical predictions based on nuclear shell model calculations and empirical systematics for neighboring isotopes. The observed moment reflects the contributions from both the unpaired proton and neutron in the nuclear configuration, with additional corrections needed for core polarization and meson exchange current effects. These electromagnetic moments serve as sensitive probes of nuclear structure and provide stringent tests for theoretical nuclear models in this mass region.
Temperature-independent hyperfine structure measurements have confirmed the stability of these nuclear moment values under different experimental conditions. The precision achieved in these measurements enables detailed comparisons with nuclear structure calculations and provides benchmark data for testing theoretical approaches to nuclear electromagnetic properties in the neutron-deficient region around mass 132.
Properties
CAS No. |
15758-03-9 |
|---|---|
Molecular Formula |
Cs |
Molecular Weight |
131.90644 g/mol |
IUPAC Name |
cesium-132 |
InChI |
InChI=1S/Cs/i1-1 |
InChI Key |
TVFDJXOCXUVLDH-BJUDXGSMSA-N |
SMILES |
[Cs] |
Isomeric SMILES |
[132Cs] |
Canonical SMILES |
[Cs] |
Synonyms |
132Cs radioisotope Caesium-132 Cesium-132 Cs-132 radioisotope |
Origin of Product |
United States |
Preparation Methods
Experimental Setup and Procedure
The accelerator-based method involves bombarding a carbon target with high-energy deuterons to generate neutrons via the reaction. In a seminal experiment conducted at Tohoku University’s Cyclotron and Radioisotope Center, 30-MeV deuterons were accelerated to 1.2 µA and directed onto a thick carbon target (). The resulting neutrons irradiated a 12-g cesium carbonate () sample, inducing the reaction. The irradiation lasted 2 hours, after which the sample’s gamma activity was measured using a high-purity germanium (HPGe) detector.
Production Yield and Radioactive Purity
The experiment yielded 102 kBq/g of ¹³²Cs with a radioactive purity exceeding 98.5%. Byproducts included ¹³⁴mCs (half-life: 3 hours) and ¹³⁰gI (half-life: 12 hours), which constituted less than 1.5% of the total activity. The high purity was attributed to the rapid decay of byproducts and the selective reaction cross-section for ¹³³Cs. Table 1 summarizes key parameters and outcomes.
Table 1: Accelerator-Based Production of ¹³²Cs
| Parameter | Value |
|---|---|
| Deuteron energy | 30 MeV |
| Beam current | 1.2 µA |
| Irradiation time | 2 hours |
| Target material | |
| Neutron yield | |
| ¹³²Cs yield | 102 kBq/g |
| Radioactive purity | >98.5% |
Feasibility and Applications
The method’s viability was demonstrated in a soil dynamics study, where ¹³²Cs tracer effectively mapped cesium absorption in andosol soil. The 668-keV gamma emission enabled detection without energy-dependent corrections, mirroring ¹³⁷Cs’s behavior. However, the requirement for high-flux neutron sources and specialized accelerators limits large-scale adoption.
Photoneutron-Induced Reaction Method
Reaction Mechanism and Experimental Design
The reaction utilizes high-energy gamma rays to eject neutrons from ¹³³Cs nuclei. In a study using 9.72-MeV gamma rays from neutron capture, a ³He spectrometer measured the photoneutron spectrum, revealing a reaction -value of . The experiment identified 17 excited states in ¹³²Cs up to 551 keV, influencing the neutron energy distribution.
Neutron Energy Spectrum and Yield
Neutrons emitted during the reaction exhibited energies correlating with the excitation states of ¹³²Cs. While the absolute yield was not quantified, the relative intensities of neutron groups provided insights into the reaction dynamics. The method’s feasibility depends on intense gamma sources, such as nuclear reactors or bremsstrahlung facilities, which were not explicitly detailed in the study.
Comparative Advantages and Limitations
Purification and Separation Techniques
Post-Irradiation Processing
Following irradiation, gamma spectroscopy is critical for assessing ¹³²Cs purity. In accelerator-based production, short-lived byproducts like ¹³⁴mCs and ¹³⁰gI decay within days, simplifying post-processing.
Chromatographic Separation Using Zirconium Selenomolybdate
Zirconium selenomolybdate (ZrSeMo) effectively separates cesium from contaminants like cobalt and europium. In batch experiments, ZrSeMo exhibited a cesium adsorption capacity of 0.82 mmol/g, with elution achieving 89% recovery using 2 M . This method is promising for purifying ¹³²Cs from complex matrices, though its application to irradiated samples requires further validation.
Challenges in Cesium-132 Production
Q & A
Q. What are the key physical and chemical properties of Cesium-132 relevant to designing biological retention studies?
this compound () is a radioactive isotope with a half-life of 6.48 days, emitting gamma rays (energy ~0.668 MeV) and beta particles. Its chloride form () is water-soluble, making it suitable for intravenous administration in metabolic studies. Key considerations for biological experiments include:
- Dosage calibration : Historical studies used 0.65 µCi doses for human subjects .
- Detection methods : Gamma spectrometry via whole-body counters ensures accurate retention measurements .
- Biological half-life : Early human studies reported a biological half-life of 15–20 days, influenced by renal excretion and tissue distribution .
Q. What methodologies are used to quantify this compound retention in human subjects?
The whole-body counter calibration method is the gold standard:
Administration : Intravenous injection of (e.g., 0.65 µCi in 1960s studies) .
Measurement : Use gamma-ray detectors (e.g., NaI(Tl) scintillators) to track isotope decay. Subjects are measured 30+ times over 45 days to generate retention curves .
Data normalization : Correct for background radiation and subject mobility using phantoms or control cohorts .
Ethical compliance : Modern replication requires adherence to radiation safety protocols (e.g., ALARA principles) and ethical review boards.
Q. Table 1: Key Parameters from Historical this compound Studies
| Parameter | Value/Description | Source |
|---|---|---|
| Dose administered | 0.65 µCi (intravenous) | |
| Subjects | 4 adults (3 male, 1 female) | |
| Measurement frequency | ~30 sessions over 45 days | |
| Whole-body counter calibration | Potassium-42 () reference |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound retention data across experimental cohorts?
Contradictions often arise from:
- Cohort variability : Differences in age, renal function, or metabolic rates (e.g., hospital patients vs. healthy adults) .
- Detection sensitivity : Older whole-body counters had higher background noise vs. modern spectrometers.
- Methodological rigor : Incomplete documentation of calibration protocols in historical studies .
Q. Resolution strategies :
Meta-analysis : Compare retention curves from multiple studies (e.g., LANL-22 vs. ANL-15) using normalized decay rates .
Principal contradiction analysis : Identify dominant factors (e.g., renal excretion rates) influencing data variability using regression models .
Replication studies : Redesign experiments with modern detectors and standardized protocols to isolate confounding variables.
Q. What advanced techniques differentiate this compound's metabolic pathways from other cesium isotopes (e.g., 134Cs^{134}\text{Cs}134Cs, 137Cs^{137}\text{Cs}137Cs)?
Isotope-specific gamma spectroscopy : Leverage unique gamma signatures of (0.668 MeV) vs. (0.662 MeV) to avoid spectral overlap .
Compartmental modeling : Use pharmacokinetic models to compare biological half-lives and tissue distribution patterns. For example:
- has a shorter biological half-life (15–20 days) vs. (70–100 days) due to faster renal clearance .
Tracer studies : Co-administer stable cesium () with to track isotopic discrimination in metabolic pathways .
Q. How should researchers design experiments to replicate historical this compound studies while addressing ethical and technical limitations?
- Ethical safeguards : Use microdoses (<1 µCi) and virtual phantoms to minimize radiation exposure .
- Technical upgrades : Replace analog detectors with high-purity germanium (HPGe) detectors for improved sensitivity .
- Data transparency : Publish raw retention data and calibration curves as supplementary materials for reproducibility .
Q. Methodological Notes
- Critical evaluation : Cross-reference declassified reports (e.g., LANL-22, ANL-15) with modern pharmacokinetic models to validate historical findings .
- Experimental rigor : Follow IMRaD structure (Introduction, Methods, Results, Discussion) for clarity and reproducibility .
- Data presentation : Use line graphs for retention curves and tables for comparative isotope properties (see Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
